molecular formula C9H9N3S B1580961 2-(Methylthio)quinazolin-4-amine CAS No. 63963-40-6

2-(Methylthio)quinazolin-4-amine

Cat. No.: B1580961
CAS No.: 63963-40-6
M. Wt: 191.26 g/mol
InChI Key: MXRPUVYQSUYFTH-UHFFFAOYSA-N
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Description

2-(Methylthio)quinazolin-4-amine is an organic compound with significant potential in medicinal and synthetic chemistry. This compound falls within the quinazoline family, known for its diverse biological activities and utility in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with methylthiolating agents. One common method is the nucleophilic substitution reaction where 4-chloroquinazoline is reacted with methylthiolate under basic conditions to introduce the methylthio group at the 2-position.

Industrial Production Methods: In an industrial setting, large-scale production may follow a similar pathway but optimized for yield and cost-efficiency. The use of continuous flow reactors and high-throughput methods can enhance the efficiency of the synthesis, ensuring a consistent and high-purity product.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which may have distinct biological properties.

  • Reduction: Reduction reactions can be used to modify the compound, potentially converting it into more reactive or differently functionalized derivatives.

  • Substitution: Various nucleophilic and electrophilic substitutions can be performed, allowing further diversification of the compound's structure.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Use of methylthiolate or other nucleophiles under basic conditions for substitution reactions.

Major Products Formed from These Reactions:

  • Sulfoxides and sulfones from oxidation.

  • Reduced amines from reduction.

  • Various substituted quinazoline derivatives from substitution reactions.

Scientific Research Applications

2-(Methylthio)quinazolin-4-amine has applications across several fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential inhibitory effects on specific enzymes and proteins.

  • Medicine: Investigated for its antitumor, antibacterial, and anti-inflammatory properties.

  • Industry: Employed in the development of advanced materials and in the synthesis of novel pharmaceuticals.

Mechanism of Action

The mechanism by which the compound exerts its effects: 2-(Methylthio)quinazolin-4-amine can interact with various molecular targets, including enzymes and receptors, leading to changes in cellular processes.

Molecular targets and pathways involved:

  • Inhibition of specific kinases or enzymes involved in disease pathways.

  • Interaction with DNA or RNA, affecting genetic expression and cell proliferation.

Comparison with Similar Compounds

  • Quinazolin-4-amine

  • 2-Aminoquinazoline

  • 4-Chloroquinazoline

By maintaining a detailed focus on each aspect of 2-(Methylthio)quinazolin-4-amine, this article provides a comprehensive understanding of its properties, synthesis, reactions, applications, mechanism of action, and comparisons with related compounds.

Properties

IUPAC Name

2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPUVYQSUYFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351228
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63963-40-6
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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